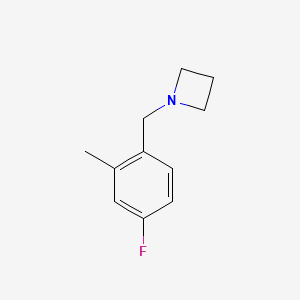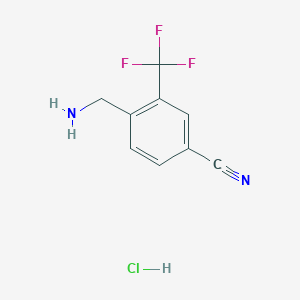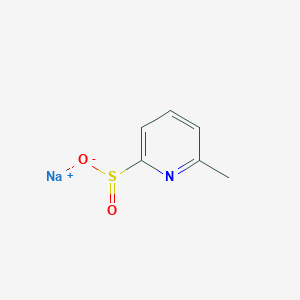
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C7H12O4S. It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by sulfonylation and esterification reactions. One common method involves the reaction of cyclopropylcarbinol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters or sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The cyclopropyl ring and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the active cyclopropyl derivative, which can interact with enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(1-(sulfanylmethyl)cyclopropyl)acetate
- Methyl 2-(1-(methylsulfinyl)cyclopropyl)acetate
- Methyl 2-(1-(methylthio)cyclopropyl)acetate
Uniqueness
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
methyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O4S/c1-11-6(8)5-7(3-4-7)12(2,9)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZNUGOSAZNIEROE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)


![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)


![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)


